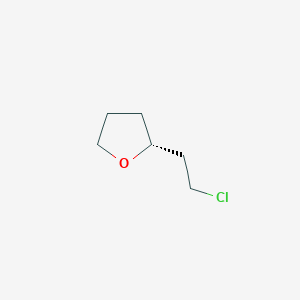

(R)-2-(2-Chloroethyl)tetrahydrofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO |

|---|---|

Molecular Weight |

134.60 g/mol |

IUPAC Name |

(2R)-2-(2-chloroethyl)oxolane |

InChI |

InChI=1S/C6H11ClO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2/t6-/m1/s1 |

InChI Key |

QHYBFPVFYFQIDQ-ZCFIWIBFSA-N |

Isomeric SMILES |

C1C[C@@H](OC1)CCCl |

Canonical SMILES |

C1CC(OC1)CCCl |

Origin of Product |

United States |

Mechanistic Investigations in the Synthesis of Chiral Tetrahydrofurans

Elucidation of Reaction Pathways and Rate-Determining Steps

The construction of the chiral tetrahydrofuran (B95107) ring can be achieved through various strategic approaches, each with a distinct reaction pathway. Common methods include intramolecular cyclizations of functionalized acyclic precursors, cycloaddition reactions, and ring expansions.

One of the classical and most direct routes is the intramolecular SN2 reaction of a hydroxyl nucleophile with a tethered leaving group, such as a halide or sulfonate. nih.gov This pathway involves the direct backside attack of the alcohol on the carbon bearing the leaving group, leading to inversion of stereochemistry at that center. The stereochemistry of the resulting tetrahydrofuran is therefore dependent on the predefined stereocenters in the acyclic precursor.

Alternatively, cycloaddition reactions , particularly [3+2] cycloadditions, offer a powerful strategy for constructing the tetrahydrofuran ring with multiple stereocenters in a single step. nih.gov A well-studied example is the asymmetric [3+2] cycloaddition of donor-acceptor (D-A) cyclopropanes with aldehydes. Mechanistic and kinetic experiments on this reaction have helped to elucidate a plausible catalytic cycle. researchgate.net In these transformations, a Lewis acid catalyst activates the cyclopropane (B1198618), facilitating its ring-opening to form a dipolar intermediate. This intermediate is then trapped by the aldehyde to form the tetrahydrofuran ring. Kinetic studies can help identify the rate-determining step, which is often the initial ring-opening of the cyclopropane or the subsequent nucleophilic attack on the aldehyde. researchgate.net

A plausible reaction pathway for the synthesis of 2-substituted tetrahydrofurans involves the cyclization of diketones catalyzed by a triarylborane. This reaction proceeds through a sequence of ketone reduction and cycloetherification to form an intermediate oxocarbenium ion, which then undergoes a stereo-determining hydride reduction to yield the final product. thieme-connect.com

Computational methods, particularly Density Functional Theory (DFT), have become invaluable in elucidating reaction pathways. For instance, DFT studies on the hydrogenation of furan (B31954) to tetrahydrofuran on a Palladium surface have detailed a sequential hydrogenation pathway, identifying hydrofuran as a key reactive intermediate for both hydrogenation and ring-opening. rsc.org Similarly, DFT calculations have been used to investigate the mechanism of photochemical ring expansions of oxetanes, revealing that these reactions proceed via a diradical pathway. rsc.orgrsc.org

Role of Intermediates and Transition States in Stereochemical Induction

The stereochemical outcome of an asymmetric synthesis is determined at the stereo-differentiating transition state. The geometry of this transition state, influenced by steric and electronic factors, dictates which enantiomer or diastereomer of the product is formed preferentially.

In the asymmetric [3+2] cycloaddition of cyclopropanes and aldehydes, the chiral catalyst, typically a metal complex with a chiral ligand, orchestrates the approach of the two reactants. The catalyst binds to the substrates, creating a chiral environment that favors one transition state geometry over others, thereby inducing high enantioselectivity. researchgate.net

For the triarylborane-catalyzed cycloetherification of diketones, mechanistic studies support the intermediacy of an oxocarbenium ion . The diastereoselectivity of the final hydride reduction step is controlled by the conformation of this intermediate. DFT calculations have suggested that high levels of diastereoselectivity arise from subtle interactions between the α-hydrogens of the substrate and substituents on the catalyst within the transition state. thieme-connect.com

In photochemical ring expansions of oxetanes to tetrahydrofurans, DFT calculations have shown that the reaction proceeds through the formation of an ylide intermediate, which then rearranges via a diradical intermediate . The stereoselectivity of the rearrangement is influenced by the different bond lengths in the free oxygen ylide intermediate, which dictates the preferential formation of one stereoisomer. rsc.orgrsc.org

The table below illustrates a proposed transition state model for the Rh-catalyzed C-H insertion to form a trisubstituted tetrahydrofuran. The model suggests that the reaction proceeds through a late, cyclic "chair-like" transition state where substituents are placed in pseudoequatorial positions to minimize steric strain, thus controlling the diastereoselectivity. nih.gov

| Reaction Type | Proposed Intermediate | Transition State Model | Controlling Factors |

| Rh-catalyzed C-H Insertion | Metal Carbenoid | Chair-like Cyclic TS | Minimization of Steric Strain (Pseudoequatorial Substituents) |

| Triarylborane Cycloetherification | Oxocarbenium Ion | Catalyst-Substrate Complex | Non-covalent interactions (e.g., H-bonds) with catalyst |

| Photochemical Ring Expansion | Diradical | Early Transition State | Bond lengths in preceding ylide intermediate |

Influence of Catalysts, Ligands, and Reagents on Enantioselectivity and Regioselectivity

The choice of catalyst and associated ligands is paramount in achieving high enantioselectivity and regioselectivity in the synthesis of chiral tetrahydrofurans. Chiral Lewis acids, transition metal complexes, and organocatalysts are commonly employed to create a chiral environment that directs the reaction toward a specific stereoisomer.

In the dynamic kinetic asymmetric [3+2] cycloaddition of racemic cyclopropanes with aldehydes, a magnesium iodide complex with a chiral PyBOX ligand serves as an effective catalyst. The combination of the Lewis acidic metal center and the sterically defined chiral ligand is crucial for both activating the substrate and controlling the facial selectivity of the aldehyde addition, leading to high enantiomeric ratios (er). researchgate.net

The following table presents data on the influence of different chiral ligands on a model asymmetric cycloaddition reaction to form a tetrahydrofuran derivative.

| Entry | Catalyst/Ligand | Solvent | Yield (%) | er (S:R) |

| 1 | MgI₂ / (S)-Ph-PyBOX | CH₂Cl₂ | 85 | 96:4 |

| 2 | MgI₂ / (S)-iPr-PyBOX | CH₂Cl₂ | 92 | 97:3 |

| 3 | Sc(OTf)₃ / (S)-Ph-PyBOX | CH₂Cl₂ | 78 | 90:10 |

| 4 | MgI₂ / (S)-tBu-PyBOX | Toluene | 88 | 95:5 |

| 5 | MgI₂ / (S)-iPr-PyBOX | THF | 65 | 91:9 |

This table is generated based on representative data found in the literature for analogous systems. researchgate.net

Organocatalysis offers a metal-free alternative for asymmetric tetrahydrofuran synthesis. For example, chiral phosphoric acids can catalyze tandem Michael addition/cyclization reactions to produce highly substituted tetrahydrofurans with good to high enantioselectivities. rsc.org

Reagents also play a critical role in controlling selectivity. In halocyclization reactions, where an alkene is attacked by a halogen electrophile followed by intramolecular trapping by a hydroxyl group, the choice of halogenating agent (e.g., N-bromosuccinimide vs. iodine) can influence the reaction efficiency and, in some cases, the stereochemical outcome. researchgate.net Furthermore, in the regiocontrolled cleavage of 2-methyltetrahydrofuran (B130290), various boron-based reagents show different selectivities for attacking the C-O bond, with some favoring the formation of the primary bromide via an SN2-type mechanism. rsc.org

Solvent Effects on Reaction Mechanisms

The solvent is not merely an inert medium but can play a decisive role in the reaction mechanism, rate, and stereoselectivity. Solvation effects can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction. researchgate.net

In reactions involving charged intermediates or polar transition states, polar solvents can accelerate the reaction rate through favorable solvation. Conversely, nonpolar solvents may be preferred for reactions where aggregation of reactants is beneficial. The stereoselectivity of a reaction can be highly dependent on the solvent. For instance, in nucleophilic substitutions, polar solvents may favor an SN1 pathway leading to racemization or a different stereochemical outcome, while nonpolar solvents can promote a stereospecific SN2 pathway. nih.gov

In some catalytic systems, the solvent can directly participate in the catalytic cycle or influence the catalyst's conformation and activity. The nature of ether solvents, for example, has been shown to be crucial in certain reactions, with cyclic ethers that possess a β-hydride demonstrating superior reactivity compared to acyclic ethers or those lacking a β-hydride. researchgate.net

The effect of the solvent on yield and enantioselectivity is demonstrated in the table below for a representative asymmetric synthesis of a chiral morpholine, a related oxygen-containing heterocycle, via hydrogenation. This illustrates the profound impact solvent choice can have on reaction outcomes.

| Entry | Solvent | Conversion (%) | ee (%) |

| 1 | Toluene | >99 | 98 |

| 2 | Ethyl Acetate (AcOEt) | 65 | 98 |

| 3 | Dichloroethane (DCE) | <5 | - |

| 4 | Methanol (B129727) (MeOH) | <5 | - |

| 5 | Tetrahydrofuran (THF) | <5 | - |

| 6 | 1,4-Dioxane | <5 | - |

This table is based on data for a related heterocyclic system to illustrate the principle of solvent effects in asymmetric catalysis. youtube.com

The dynamic interplay between the solute and solvent molecules can lead to the formation of distinct solute-solvent clusters, which may be the true reactive species. This highlights the complexity of solvent effects, which go beyond simple polarity considerations and involve specific molecular interactions that can ultimately govern the stereochemical course of a reaction.

Derivatization and Synthetic Transformations of R 2 2 Chloroethyl Tetrahydrofuran

Reactivity of the Chloroethyl Moiety

The chloroethyl side chain is the most reactive part of the molecule under typical synthetic conditions. The primary alkyl chloride is an excellent electrophile for a range of nucleophilic substitution and elimination reactions.

The carbon atom bonded to the chlorine is electron-deficient and susceptible to attack by various nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, given that it is an unhindered primary alkyl halide. This pathway leads to the displacement of the chloride ion by the incoming nucleophile.

Key characteristics of these reactions include:

Mechanism: Concerted, single-step SN2 mechanism.

Stereochemistry: As the reaction occurs on the side chain, the stereocenter at C2 of the tetrahydrofuran (B95107) ring is not involved and its (R) configuration is retained.

Scope: A wide array of nucleophiles can be employed, significantly diversifying the molecular structure.

Common nucleophilic substitution reactions include the introduction of azide (B81097), cyanide, and other functional groups. For example, reaction with sodium azide in a polar aprotic solvent like N-methylpyrrolidone or dimethylformamide (DMF) efficiently produces (R)-2-(2-azidoethyl)tetrahydrofuran. researchgate.net This azide derivative can then be readily reduced to the corresponding primary amine. Similarly, displacement with sodium cyanide provides a route to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. researchgate.net

| Nucleophile | Reagent(s) | Solvent | Product |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | (R)-2-(2-Azidoethyl)tetrahydrofuran |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | (R)-3-(Tetrahydrofuran-2-yl)propanenitrile |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | H₂O/THF | (R)-2-(Tetrahydrofuran-2-yl)ethanol |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Ethanol | (R)-2-(2-(Phenylthio)ethyl)tetrahydrofuran |

When (R)-2-(2-Chloroethyl)tetrahydrofuran is treated with a strong, sterically hindered base, an elimination reaction can occur to form an alkene. The most common mechanism for such a reaction with a primary alkyl halide is the bimolecular elimination (E2) pathway. mgscience.ac.in This process involves the simultaneous abstraction of a proton from the carbon adjacent to the chloride-bearing carbon (the β-carbon) and the departure of the chloride leaving group. lumenlearning.com

To favor elimination over the competing SN2 substitution, a bulky, non-nucleophilic base such as potassium tert-butoxide (KOtBu) is typically used. lumenlearning.com The reaction yields (R)-2-vinyltetrahydrofuran, a valuable intermediate for polymerization and other addition reactions. According to Zaitsev's rule, elimination occurs to produce the most substituted, and therefore most stable, alkene. libretexts.org In this case, only one elimination product is possible.

| Base | Reagent(s) | Solvent | Key Product |

| tert-Butoxide | Potassium tert-Butoxide (KOtBu) | THF or DMSO | (R)-2-Vinyltetrahydrofuran |

Transformations Involving the Tetrahydrofuran Ring

The tetrahydrofuran ring is generally stable under neutral and basic conditions. However, under strongly acidic conditions, particularly in the presence of Lewis acids, the ether oxygen can be protonated or coordinated, activating the ring towards nucleophilic attack and subsequent ring-opening. nih.gov

Several methods have been developed for the cleavage of the THF ring, although these are not always selective and may be complicated by the presence of the reactive chloroethyl side chain. mdpi.com For instance, reaction with acyl halides in the presence of a Lewis acid catalyst can lead to the formation of 4-haloalkylesters. researchgate.net Triflic anhydride (B1165640) (Tf₂O) has also been shown to promote the regioselective ring-opening of THF in the presence of various nucleophiles. nih.gov The application of these methods to this compound would require careful optimization to manage the reactivity at both the ring and the side chain.

Functional Group Interconversions for Further Elaboration

The initial derivatization of the chloroethyl moiety opens up numerous pathways for further synthetic modifications. The products of nucleophilic substitution serve as versatile intermediates for a wide range of functional group interconversions (FGIs). These subsequent transformations allow for the construction of complex side chains with diverse functionalities.

For example, the azido (B1232118) group introduced via substitution is a precursor to a primary amine through reduction, commonly achieved by catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The nitrile group is another synthetically useful handle; it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine.

| Starting Material | Reagent(s) | Transformation | Product |

| (R)-2-(2-Azidoethyl)tetrahydrofuran | H₂, Pd/C or LiAlH₄ | Reduction | (R)-2-(Tetrahydrofuran-2-yl)ethan-1-amine |

| (R)-3-(Tetrahydrofuran-2-yl)propanenitrile | H₂O, H⁺ or OH⁻ | Hydrolysis | (R)-3-(Tetrahydrofuran-2-yl)propanoic acid |

| (R)-3-(Tetrahydrofuran-2-yl)propanenitrile | LiAlH₄ or H₂, Raney Ni | Reduction | (R)-3-(Tetrahydrofuran-2-yl)propan-1-amine |

Advanced Analytical Techniques for Chiral Tetrahydrofuran Derivatives

Chromatographic Methods for Enantiomeric Resolution and Purity Assessment

Chromatographic techniques are indispensable for the separation of enantiomers and the determination of enantiomeric purity. The choice of method often depends on the volatility and polarity of the analyte, as well as the desired scale of separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for the enantioseparation of a wide array of chiral compounds, including tetrahydrofuran (B95107) derivatives. The principle lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a broad range of racemates. These CSPs often employ derivatives like carbamates and esters of the polysaccharides coated or immobilized on a silica (B1680970) gel support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

For the analysis of (R)-2-(2-Chloroethyl)tetrahydrofuran, a typical HPLC method would involve a normal-phase or reversed-phase separation on a polysaccharide-based chiral column. The selection of the mobile phase is critical for achieving optimal resolution. In normal-phase mode, mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) are commonly used. In reversed-phase mode, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are employed.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Tetrahydrofuran Derivatives

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

This table represents typical starting conditions for method development for a compound like 2-(2-Chloroethyl)tetrahydrofuran, based on general practices for chiral separations of similar structures.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, often modified with a small amount of an organic solvent like methanol or ethanol. chromatographyonline.com

The same types of chiral stationary phases used in HPLC, particularly polysaccharide-based CSPs, are highly effective in SFC. The low viscosity and high diffusivity of the supercritical fluid mobile phase contribute to high efficiency and rapid separations. The elution strength and selectivity in SFC can be readily tuned by adjusting the pressure, temperature, and the nature and proportion of the organic modifier. For the enantiomeric separation of this compound, SFC can provide a green and efficient analytical solution.

Table 2: Representative SFC Parameters for Chiral Analysis

| Parameter | Setting |

| Column | Immobilized Polysaccharide CSP |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV-Vis or Mass Spectrometry (MS) |

This table illustrates common parameters for chiral SFC method development.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. For chiral separations, GC columns with a chiral stationary phase are employed. These CSPs are often based on cyclodextrin (B1172386) derivatives. The enantiomers of a volatile analyte will interact differently with the chiral cyclodextrin, leading to their separation.

While this compound itself may possess sufficient volatility for GC analysis, derivatization to more volatile analogues can sometimes enhance separation efficiency. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) as the stationary phase is crucial for achieving enantiomeric resolution.

Spectroscopic and Spectrometric Characterization of Stereoisomers

Spectroscopic techniques provide valuable information about the three-dimensional structure of molecules and are essential for confirming the absolute configuration and determining the enantiomeric purity of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For the analysis of enantiomers, which are indistinguishable in a non-chiral environment, the use of a chiral auxiliary is necessary. This can be achieved through two main approaches:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical and chemical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification and thus the determination of the enantiomeric excess (e.e.) of the original mixture.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the enantiomeric mixture. The CSA forms transient diastereomeric complexes with each enantiomer, leading to a chemical shift difference between the signals of the two enantiomers in the NMR spectrum. This allows for the direct determination of the enantiomeric ratio by integrating the respective signals.

For this compound, ¹H or ¹³C NMR spectroscopy in the presence of a suitable chiral solvating agent could be employed to determine its enantiomeric purity. The choice of CSA would depend on the functional groups present in the analyte and their potential for interaction with the solvating agent.

Optical Rotation Measurements for Enantiomeric Excess Determination

Optical rotation is a fundamental property of chiral substances. An enantiomerically pure sample will rotate the plane of polarized light by a specific amount, known as the specific rotation ([α]). The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). The magnitude and sign of the specific rotation are characteristic of a particular enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

The enantiomeric excess (e.e.) of a sample can be determined by measuring its observed optical rotation and comparing it to the specific rotation of the pure enantiomer using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

To determine the enantiomeric excess of a sample of 2-(2-Chloroethyl)tetrahydrofuran, one would first need to know the specific rotation of the pure (R)-enantiomer. A measured optical rotation of a sample can then be used to calculate its enantiomeric purity. For instance, a sample of this compound exhibiting a positive optical rotation would indicate the predominance of the (R)-enantiomer, and the magnitude of this rotation would be directly proportional to its enantiomeric excess.

Mass Spectrometry (MS) Coupled with Separation Techniques

The analysis of chiral compounds such as this compound necessitates highly sensitive and selective analytical methods. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), provides a powerful tool for the identification and characterization of such chiral molecules. mdpi.com These hyphenated techniques, GC-MS and LC-MS, are instrumental in separating enantiomers and providing detailed structural information based on mass-to-charge ratios. nih.govqub.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for the analysis of volatile and thermally stable compounds. researchgate.net For chiral tetrahydrofuran derivatives, the separation of enantiomers is typically achieved using a chiral stationary phase (CSP) within the GC column. gcms.cz Following separation on the column, the eluted compounds are introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS, where high-energy electrons bombard the molecule, causing fragmentation. researchgate.net The resulting fragmentation pattern, or mass spectrum, is unique to the compound's structure and serves as a "fingerprint" for identification. This pattern provides crucial information about the molecular weight and structural components of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often the method of choice for less volatile or thermally labile compounds. mdpi.com Chiral separation is achieved using a chiral stationary phase in the LC column. The eluent from the LC system is then introduced into the mass spectrometer, commonly using soft ionization techniques like Electrospray Ionization (ESI). ESI is particularly useful as it typically results in minimal fragmentation, preserving the molecular ion and simplifying spectral interpretation. nih.gov Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation by selecting the molecular ion and inducing fragmentation to obtain more detailed structural data. qub.ac.uk

Research on various substituted tetrahydrofurans demonstrates the utility of these methods. For instance, the analysis of complex mixtures containing tetrahydrofuran derivatives often relies on GC-MS to identify individual components based on their retention times and mass spectra. jppres.comjapsonline.com The specific fragmentation patterns can help elucidate the substitution on the tetrahydrofuran ring.

Table 1: GC-MS and LC-MS Parameters for Analysis of Tetrahydrofuran Derivatives

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Separation Column | Capillary column with a chiral stationary phase (e.g., derivatized cyclodextrin) | High-Performance Liquid Chromatography (HPLC) column with a chiral stationary phase |

| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF) |

| Typical Data Output | Retention time, mass spectrum with characteristic fragmentation patterns | Retention time, mass spectrum dominated by the molecular ion [M+H]⁺ or [M+Na]⁺ |

| Application | Analysis of volatile and thermally stable chiral tetrahydrofuran derivatives | Analysis of a broader range of chiral tetrahydrofuran derivatives, including less volatile compounds |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. nih.govpurechemistry.orgspringernature.com This technique provides an unambiguous three-dimensional map of the atomic arrangement within a single crystal, allowing for the direct visualization of the molecule's stereochemistry. ed.ac.uknih.gov The determination of the absolute structure of an enantiopure compound like this compound through X-ray diffraction confirms its specific spatial arrangement. ed.ac.uk

The process requires growing a high-quality single crystal of the enantiomerically pure compound. researchgate.net This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is meticulously measured. The intensities and positions of the diffracted beams are used to calculate an electron density map, which is then interpreted to build a model of the molecular structure. purechemistry.org

To determine the absolute configuration from diffraction data, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. researchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs) that would otherwise be identical. researchgate.net By analyzing these differences, the correct handedness or absolute configuration of the molecule can be established. nih.govresearchgate.net The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned absolute configuration; a value close to zero for a known chirality confirms the assignment. nih.govresearchgate.net

While obtaining suitable crystals can be a challenge, co-crystallization with a molecule of known absolute configuration can sometimes facilitate both crystallization and the assignment of the target molecule's stereochemistry. nih.gov The presence of a heavier atom (like chlorine in the target compound) can enhance the anomalous scattering effect, making the determination of the absolute configuration more reliable. researchgate.net

Table 2: Representative Data from an X-ray Crystallographic Analysis for a Chiral Organic Compound

| Parameter | Typical Value / Description | Significance |

| Chemical Formula | C₆H₁₁ClO | Represents the elemental composition of the molecule. |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group, required for chiral molecules. ed.ac.uk |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å | Defines the size and shape of the repeating unit in the crystal. |

| Flack Parameter | 0.0(1) | A value near 0 confirms the assigned absolute configuration is correct. nih.govresearchgate.net |

| Resolution | 0.77 Å | Indicates the level of detail obtained in the electron density map. |

Computational Chemistry Applications in the Study of R 2 2 Chloroethyl Tetrahydrofuran

Quantum Mechanical (QM) Calculations for Conformational Analysis and Molecular Structure

Quantum mechanical calculations are fundamental in computational chemistry for determining the three-dimensional structure and conformational preferences of a molecule. For a chiral molecule like (R)-2-(2-Chloroethyl)tetrahydrofuran, QM methods could be used to analyze the puckering of the tetrahydrofuran (B95107) ring and the rotational isomers (rotamers) of the 2-chloroethyl side chain. By solving the Schrödinger equation with various levels of approximation (such as Hartree-Fock or post-Hartree-Fock methods), a potential energy surface can be generated. Minima on this surface correspond to stable conformers. From these calculations, key structural data such as bond lengths, bond angles, and dihedral angles for the most stable conformations could be determined. This analysis is crucial as the conformation of the molecule can significantly influence its reactivity and biological activity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used QM method that is particularly effective for studying the mechanisms of chemical reactions. If this compound were to be studied, DFT could elucidate the pathways of reactions it might undergo, such as nucleophilic substitution at the chloroethyl side chain or ring-opening reactions. Researchers could model the reaction pathway, locate the transition state structures, and calculate the activation energies. This information provides deep insight into the reaction kinetics and helps to predict the most likely products. For instance, DFT could be used to understand the stereochemical outcome of a reaction involving the chiral center.

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing them. By performing calculations on the optimized geometry of this compound, it would be possible to predict various spectra. For example, vibrational frequencies from DFT calculations can be used to simulate infrared (IR) and Raman spectra. Furthermore, chemical shifts for ¹H and ¹³C atoms can be calculated to predict Nuclear Magnetic Resonance (NMR) spectra. Time-dependent DFT (TD-DFT) could be employed to predict electronic transitions, corresponding to UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Molecular Dynamics (MD) Simulations for Reactivity and Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and calculating the forces on each atom to model its movement. This approach can provide insights into how the molecule interacts with its surroundings, including solvent effects on its conformational stability. MD simulations can also be used to explore the molecule's flexibility and how it might approach and interact with a biological target, such as an enzyme's active site, providing a dynamic picture of the binding process that complements static QM calculations.

In Silico Design of Chiral Building Blocks and Catalysts

The term in silico refers to experiments performed on a computer. This compound, as a chiral molecule, could serve as a chiral building block in the synthesis of more complex molecules. Computational chemistry could be used to design new, related chiral building blocks with improved properties. For example, by modifying substituents on the tetrahydrofuran ring or side chain in silico and then calculating properties like reactivity or binding affinity to a target, researchers can screen potential new molecules before undertaking their actual synthesis. Similarly, computational methods can aid in the design of chiral catalysts for stereoselective reactions, predicting which catalyst structures would be most effective for a desired transformation.

Applications in Complex Molecule Synthesis and Natural Product Chemistry

(R)-2-(2-Chloroethyl)tetrahydrofuran as a Chiral Synthon in Total Synthesis

In the field of total synthesis, the use of chiral synthons is a powerful strategy to introduce stereochemical complexity in a controlled manner. This compound embodies this concept, offering an enantiomerically pure tetrahydrofuran (B95107) core that can be incorporated into larger target molecules. The primary mode of its application involves the nucleophilic substitution of the chloride atom. This classical SN2 reaction allows for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively tethering the chiral tetrahydrofuran unit to other parts of the molecular structure. nih.gov

Integration into the Synthesis of Stereochemically Defined Natural Products Containing Tetrahydrofuran Motifs (e.g., polyketides, amphidinolides)

Substituted tetrahydrofurans are common structural features in numerous classes of natural products, lauded for their diverse and potent biological activities, including antitumor, antimicrobial, and antiprotozoal properties. nih.gov Notable examples are found in polyketides and the amphidinolide family of macrolides. gla.ac.uknih.gov The synthesis of these complex molecules often requires the assembly of multiple chiral fragments.

The amphidinolides, isolated from marine dinoflagellates, are characterized by large macrolactone rings that often contain a tetrahydrofuran moiety. gla.ac.uknih.gov The total synthesis of molecules like Amphidinolide E and Amphidinolide F has been a subject of considerable research, where the stereocontrolled construction of the tetrahydrofuran ring is a critical step. nih.govnih.gov For instance, the synthesis of Amphidinolide E has been achieved using a [3+2] annulation reaction to form the substituted tetrahydrofuran ring with high diastereoselectivity. nih.gov A chiral synthon like this compound could serve as a key starting material to introduce this motif, with the chloroethyl side chain being further functionalized and integrated into the macrocycle's carbon skeleton.

Polyketides are another major class of natural products biosynthesized from simple carboxylic acid units. nih.govnih.gov Their structures frequently feature oxygen-containing heterocycles, including tetrahydrofurans. The stereochemistry of these rings is crucial for their biological function. The use of a building block with a pre-set stereocenter, such as this compound, ensures the correct configuration is carried through the synthesis to the final natural product.

Table 1: Examples of Natural Product Classes Containing Tetrahydrofuran Motifs

| Natural Product Class | Common Biological Activity | Reference |

| Annonaceous Acetogenins | Antitumor | nih.gov |

| Lignans | Various | nih.gov |

| Polyether Ionophores | Antimicrobial | nih.gov |

| Amphidinolides | Antitumor | gla.ac.uknih.gov |

| Polyketides | Diverse (e.g., antimicrobial, antitumor) | nih.gov |

Utilization in the Development of Chiral Ligands and Organocatalysts

The development of asymmetric catalysis relies heavily on the availability of effective chiral ligands and organocatalysts. These molecules create a chiral environment around a metal center or a reactive site, guiding a chemical reaction to favor the formation of one enantiomer over the other. While direct application of this compound in this context is not extensively documented in current literature, its structural features make it a plausible candidate for such development.

Chiral backbones are fundamental to the design of many successful ligands. The tetrahydrofuran ring system is a well-established component in ligands for asymmetric catalysis, such as those used in HIV protease inhibitors. nih.gov The fixed stereochemistry of this compound could be exploited to create a new class of chiral ligands. The chloroethyl side chain provides a convenient point of attachment for phosphine (B1218219), amine, or other coordinating groups. For example, reaction with a diarylphosphine nucleophile could yield a chiral phosphine ligand, a cornerstone of transition-metal catalysis.

Similarly, in organocatalysis, chiral scaffolds are used to create catalysts that operate without a metal. The tetrahydrofuran unit could be incorporated into structures like chiral phosphoric acids or their derivatives, which are known to be powerful organocatalysts. rsc.orgresearchgate.net The ether oxygen of the tetrahydrofuran ring could also play a role in catalysis by acting as a Lewis basic site to coordinate with substrates or reagents.

Potential as Precursors for Research Chemicals and Advanced Materials

Beyond its role in total synthesis, this compound holds potential as a precursor for a variety of specialized research chemicals and advanced materials. Its bifunctional nature—a chiral cyclic ether with a reactive alkyl halide—allows for diverse chemical transformations.

As a precursor for research chemicals, it can be used to generate novel, enantiomerically pure compounds for screening and discovery programs. The chloroethyl group can be converted to other functionalities; for example, substitution with sodium azide (B81097) would yield an azido (B1232118) derivative, a valuable partner in "click chemistry" reactions. nih.gov This would allow for the facile linking of the chiral tetrahydrofuran motif to other molecules to create libraries of new chemical entities. nih.gov Furthermore, analogous to the related compound tetrahydrofurfuryl chloride, it could undergo ring-opening reactions to produce chiral linear-chain molecules, such as specific alkenyl or alkynyl alcohols, which are themselves valuable synthetic intermediates.

In the realm of advanced materials, there is growing interest in polymers derived from renewable resources. researchgate.net Tetrahydrofuran (THF) itself is a monomer for the production of polytetrahydrofuran, also known as poly(tetramethylene ether) glycol (PTMEG). While 2-methyltetrahydrofuran (B130290) (2-MeTHF) does not homopolymerize readily, it has been successfully copolymerized with other monomers like propylene (B89431) oxide to create bio-based polyether polyols for use in materials such as polyurethane adhesives. acs.org By analogy, this compound could be explored as a chiral co-monomer. Its incorporation into a polymer backbone would introduce stereoregularity, potentially leading to materials with unique physical properties, such as altered crystallinity, thermal behavior, or biodegradability. The pendant chloroethyl group could also serve as a site for post-polymerization modification, allowing for the tuning of the material's properties.

Table 2: Potential Applications as a Chemical Precursor

| Application Area | Potential Transformation / Use | Resulting Product / Material |

| Research Chemicals | Nucleophilic substitution with azide | Chiral azides for click chemistry |

| Ring-opening reactions | Chiral linear alcohols/alkenes | |

| Functional group interconversion | Diverse library of chiral THF derivatives | |

| Advanced Materials | Co-polymerization with epoxides | Chiral polyether polyols |

| Incorporation into polymer backbones | Stereoregular polymers with unique properties | |

| Post-polymerization modification | Functionalized advanced materials |

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of (R)-2-(2-Chloroethyl)tetrahydrofuran is increasingly steering towards green and sustainable practices, aiming to reduce environmental impact and enhance efficiency. A primary trend is the utilization of renewable biomass as a starting material. For instance, methodologies have been developed to selectively dehydrate pentoses like L-arabinose, an abundant byproduct of the sugar industry, to create chiral tetrahydrofuran (B95107) scaffolds on a large scale without the need for protecting groups. nih.govresearchgate.net This bio-based approach significantly reduces the reliance on petrochemical feedstocks.

Another key area of development is the use of visible-light photocatalysis, which offers a sustainable, halogen-free method for activating hydroxyl groups for radical reactions. nih.gov This technique can be applied to the synthesis of chiral tetrahydrofurans from readily available 1,2-diols. nih.gov Furthermore, the adoption of environmentally benign solvents and promoters, such as fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), is gaining traction. nih.govnih.gov These solvents can facilitate catalyst-free synthesis of substituted tetrahydrofurans under mild conditions. nih.govnih.gov Research is also focused on iodine-catalyzed C-H activation, which provides a metal-free pathway to transform alcohols into tetrahydrofuran derivatives using economically and ecologically favorable reagents. chemistryviews.org

| Methodology | Key Features | Potential Advantage for this compound Synthesis |

|---|---|---|

| Biomass Conversion | Utilizes renewable feedstocks like pentoses (e.g., L-arabinose). nih.govresearchgate.net | Reduces dependence on petrochemicals; sustainable sourcing. |

| Visible-Light Photocatalysis | Employs light as an energy source; sustainable, halogen-free activation. nih.gov | Mild reaction conditions; high energy efficiency. |

| Fluorinated Alcohol Solvents | Promotes catalyst-free reactions under smooth conditions. nih.govnih.gov | Reduced catalyst waste; potentially simpler purification. |

| Iodine-Catalyzed C-H Activation | Metal-free pathway using inexpensive iodine reagents. chemistryviews.org | Avoids toxic heavy metals; atom-economical. |

Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The development of novel catalytic systems is crucial for improving the enantioselectivity and efficiency of synthesizing this compound. Significant progress has been made in transition metal catalysis. For example, nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has proven effective for constructing chiral tetrahydrofuran rings with excellent enantioselectivity (>99:1 er) and high yields (up to 99%). rsc.org This method utilizes a P-chiral bisphosphine ligand (DI-BIDIME) and is scalable. rsc.org Palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones, using bulky phosphoramidite (B1245037) ligands, also provide access to highly enantioenriched tetrahydrofurans. nih.gov

Organocatalysis presents another promising frontier. Chiral bifunctional Brønsted bases have been used to catalyze the (3+2) annulation of donor-acceptor cyclopropanes with aldehydes, yielding enantioenriched 2,3,5-substituted tetrahydrofurans with excellent enantioselectivity (>99% ee). researchgate.netresearchgate.net These systems offer a metal-free alternative, reducing the risk of metal contamination in the final products. Future research will likely focus on designing new chiral ligands and organocatalysts that are more robust, cheaper, and capable of operating under milder conditions to further enhance the synthesis of enantiopure this compound.

| Catalyst Type | Example System | Key Performance Metrics | Reference |

|---|---|---|---|

| Nickel Catalysis | Ni/DI-BIDIME | Up to 99% yield, >99:1 er | rsc.org |

| Palladium Catalysis | Pd/Phosphoramidite Ligand | Up to 96% yield, 95% ee | nih.gov |

| Copper Catalysis | Cu-catalyzed Asymmetric Henry Reaction | High yields, up to 97% ee | chemistryviews.org |

| Organocatalysis | Chiral Bifunctional Brønsted Base | Excellent yields, >99% ee | researchgate.netresearchgate.net |

Exploration of New Derivatization Pathways for Diversification

The chloroethyl group in this compound serves as a versatile functional handle for a wide range of derivatization reactions, enabling the creation of diverse molecular libraries. Future research will focus on exploiting this reactivity to access novel compounds with potential applications in medicinal and materials chemistry.

A primary pathway for diversification is the nucleophilic substitution of the chloride. This allows for the introduction of various functional groups, such as azides, amines, thiols, cyanides, and alkoxides. These transformations can lead to the synthesis of chiral amino alcohols, thioethers, and nitriles, which are valuable building blocks in organic synthesis. Ring-opening reactions of the tetrahydrofuran moiety itself, often initiated by Lewis acids or acyl halides, present another avenue for creating functionalized acyclic structures. researchgate.net For instance, treatment with acyl chlorides in the presence of a catalyst can yield ω-chloroesters. researchgate.net The development of cascade reactions that functionalize the side chain and modify the ring in a single pot will be a key area of interest, offering a more efficient route to complex molecules. rsc.org

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for designing and optimizing synthetic routes for complex molecules like this compound. nih.gov DFT calculations can elucidate reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and explain the role of catalysts and ligands in achieving high enantioselectivity. rsc.orgmdpi.com

Future applications of computational chemistry will involve the in silico screening of potential catalysts and reaction conditions before they are tested in the lab, saving significant time and resources. mdpi.com For instance, modeling can help understand the non-covalent interactions between a substrate and a chiral catalyst that determine enantioselectivity. rsc.orgmdpi.com By computing transition state energies, researchers can predict reaction rates and selectivities, guiding the rational design of more efficient synthetic processes. acs.orgchemrxiv.org This predictive power can accelerate the discovery of novel, highly selective catalysts for the synthesis of this compound and can help in designing new derivatization reactions by modeling their feasibility and potential outcomes. acs.orgchemrxiv.org

Expanding Applications in Specialized Organic and Medicinal Chemistry Research

The tetrahydrofuran ring is a privileged scaffold found in a vast number of biologically active natural products, including lignans, polyether ionophores, and acetogenins. chemistryviews.orgresearchgate.netnih.gov This makes this compound a highly valuable chiral building block for the synthesis of complex molecular targets and for creating libraries of compounds for drug discovery.

Emerging applications will likely focus on its use in diversity-oriented synthesis to generate novel molecular architectures. The specific stereochemistry and the reactive chloroethyl side chain make it an ideal starting point for synthesizing analogs of natural products with potential therapeutic properties, such as antitumor or antimicrobial activities. nih.gov Furthermore, its incorporation into larger molecules can modulate physicochemical properties like solubility and metabolic stability, which is crucial in medicinal chemistry. In specialized organic synthesis, it can be used to construct complex polyether structures or as a chiral ligand component for asymmetric catalysis. nsf.gov The continued exploration of this building block is expected to lead to the discovery of new bioactive compounds and advanced materials.

Q & A

Q. What are the key considerations for optimizing the stereoselective synthesis of (R)-2-(2-Chloroethyl)tetrahydrofuran?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts like chiral palladium complexes to favor the (R)-enantiomer during alkylation or ring-opening reactions.

- Solvent Selection : Tetrahydrofuran (THF) derivatives (e.g., 2-Methyltetrahydrofuran) are effective polar aprotic solvents for Grignard or organometallic reactions due to their stability under anhydrous conditions .

- Temperature Control : Maintain low temperatures (−10°C to 0°C) during chloroethyl group introduction to minimize racemization .

- Purification : Employ chiral chromatography (e.g., Chiralcel OD-H column) or recrystallization with enantiopure resolving agents to isolate the (R)-enantiomer .

Q. How can spectroscopic methods be employed to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Analysis : Compare H and C NMR spectra with computational predictions (e.g., NIST Chemistry WebBook data) to verify the chloroethyl group position and tetrahydrofuran ring conformation .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (e.g., m/z 164.05 for CHClO) and isotopic patterns consistent with chlorine .

- Polarimetry : Measure optical rotation to validate enantiomeric excess (e.g., [α] = +15° for the (R)-enantiomer) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound during preclinical assessments?

Methodological Answer:

- Genotoxicity Assays : Conduct Ames tests (Salmonella typhimurium) and in vitro micronucleus assays to evaluate mutagenicity. For example, 2-Methyltetrahydrofuran (structurally similar) showed no mutagenicity in Ames tests but inconclusive results in mouse lymphoma assays with metabolic activation .

- Dose-Response Analysis : Establish a no-observed-adverse-effect level (NOAEL) via repeated-dose toxicity studies in rodents. Adjust exposure limits based on species-specific metabolic pathways .

- Comparative Studies : Cross-reference data with structurally analogous compounds (e.g., THF derivatives) to identify trends in toxicity profiles .

Q. What strategies are effective for analyzing enantiomeric purity in this compound during catalytic applications?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) mobile phase to separate enantiomers. Retention time differences ≥2 minutes indicate high purity .

- Circular Dichroism (CD) Spectroscopy : Compare CD spectra with reference standards to confirm the (R)-configuration. Peaks at 220–250 nm are critical for distinguishing enantiomers .

- Kinetic Resolution : Monitor reaction progress using enantioselective catalysts (e.g., lipases) to preferentially convert the undesired (S)-enantiomer, enhancing (R)-purity .

Q. How does solvent choice impact the stability and reactivity of this compound in organometallic reactions?

Methodological Answer:

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the chloroethyl group. Use anhydrous 2-Methyltetrahydrofuran for Grignard reactions due to its low water miscibility .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH) to assess solvent-induced decomposition. THF derivatives typically show <5% degradation over 14 days under inert atmospheres .

- Reactivity Screening : Compare reaction rates in ethereal solvents (e.g., THF vs. 2-MTHF) using kinetic profiling. 2-MTHF may enhance reaction selectivity due to its higher boiling point (80°C vs. 66°C for THF) .

Contradiction Analysis in Research

- Example : Discrepancies in genotoxicity data for 2-Methyltetrahydrofuran highlight the need for standardized metabolic activation protocols. While Ames tests were negative, mouse lymphoma assays showed variability depending on S9 liver enzyme concentrations . Researchers should replicate assays under ICH guidelines and validate results against structurally related chloroethyl compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.